molecular formula C37H65N11O8 B138420 Band 3 Protein (824-829) (human) CAS No. 158475-15-1

Band 3 Protein (824-829) (human)

Cat. No.: B138420
CAS No.: 158475-15-1
M. Wt: 792 g/mol
InChI Key: FDZHWEVWEDGAGN-WPMUBMLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Band 3 Protein (824-829) (human) is a synthetic peptide corresponding to residues 824–829 of the human erythrocyte anion exchanger 1 (AE1), also known as Band 2. This six-amino-acid fragment (Tyr-Val-Lys-Arg-Val-Lys-OH) is derived from the cytoplasmic domain of Band 3, a critical transmembrane protein responsible for mediating chloride-bicarbonate exchange in red blood cells . The peptide is characterized by high purity (>95%) and is utilized in biochemical studies to investigate protein-protein interactions, membrane complex assembly, and therapeutic applications . Notably, it has been explored for its role in modulating immune responses and treating infections, such as Pseudomonas aeruginosa, through mechanisms involving inhibition of melanotropin release factor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Band 3 Protein (824-829) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of Band 3 Protein (824-829) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Band 3 Protein (824-829) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Studies

  • Peptide Synthesis and Characterization : Band 3 Protein (824-829) serves as a model peptide for studying peptide synthesis, purification, and characterization techniques. Its unique sequence allows researchers to explore methodologies in peptide chemistry and biochemistry.
  • Erythrocyte Membrane Dynamics : Researchers utilize this peptide to investigate the structure and function of erythrocyte membranes, focusing on ion transport mechanisms that are vital for cellular homeostasis.

Disease Mechanisms

  • Hereditary Spherocytosis : Alterations in Band 3 protein function can lead to hereditary spherocytosis, a condition characterized by the destruction of red blood cells. Studies focus on how mutations in the Band 3 protein affect erythrocyte stability and morphology .
  • Diabetes : The role of Band 3 in diabetes is under investigation, particularly how changes in its function may influence erythrocyte behavior and overall metabolic health.

Diagnostic Tools

  • Autoantibody Detection : The peptide has been utilized in developing diagnostic assays to detect autoantibodies against Band 3, which can indicate various hemolytic anemias and other erythrocyte-related disorders .

Therapeutic Interventions

  • Cerebral Malaria Management : Research indicates that synthetic peptides based on Band 3 can block adhesion processes involved in cerebral malaria, suggesting potential therapeutic applications in managing this condition .

Biopharmaceuticals

  • Recombinant Production : The production of Band 3 Protein (824-829) through recombinant DNA technology allows for high-purity peptides suitable for research and therapeutic use. This is crucial for ensuring consistency and reliability in experimental results .

Quality Control

  • Stability Testing : The stability of Band 3 Protein during storage conditions is critical for its application in transfusion medicine. Studies show that structural changes occur over time, impacting the functional quality of stored erythrocytes .

Case Studies

Study FocusFindingsImplications
Erythrocyte AgingAlterations in Band 3 structure correlate with increased IgG binding during storageIndicates potential for improved blood storage techniques
Malaria AdhesionPeptides derived from Band 3 inhibit erythrocyte aggregationSuggests new avenues for malaria treatment strategies
Autoantibody BindingIncreased susceptibility to proteolytic degradation of Band 3 with storage timeHighlights the need for monitoring Band 3 integrity in blood banks

Comparison with Similar Compounds

Sequence and Structural Homology

Table 1: Sequence and Structural Comparison of Band 3 Protein Fragments and Related Peptides

Compound Sequence/Region Structural Features Functional Role Reference
Band 3 (824–829) (human) Tyr-Val-Lys-Arg-Val-Lys Cytoplasmic domain; charged residues (Lys, Arg) enable electrostatic interactions Modulates immune responses, antimicrobial activity
Band 3 (547–553) (human) Not specified Likely extracellular loop; role in anion transport Anion exchange, membrane stability
Band 3 C1 peptide (human) C-terminal fragment Binds glycophorin; activates protease Regulates erythrocyte membrane integrity
Pro-Leu-Gly-NH₂ Pro-Leu-Gly Small tripeptide; neutral charge Synergistic therapeutic agent with Band 3 (824–829)
  • Charged residues in Band 3 (824–829) distinguish it from the neutral Pro-Leu-Gly-NH₂, which lacks ionizable side chains .
  • Structural Context : Unlike the C1 peptide, which adopts a conformation enabling protease activation, Band 3 (824–829) likely forms transient interactions via its lysine and arginine residues .

Functional Roles

  • C1 Peptide : Activates a protease targeting glycophorin, a function absent in Band 3 (824–829) .
  • Species-Specific Variations : Murine Band 3 lacks equivalent functional motifs in the 824–829 region, highlighting evolutionary divergence in immune modulation .

Biological Activity

Band 3 protein, also known as anion exchanger 1 (AE1) or solute carrier family 4 member 1 (SLC4A1), is a crucial membrane protein primarily found in red blood cells. It plays a significant role in the transport of bicarbonate and chloride ions across the erythrocyte membrane, facilitating the "Chloride Shift," which is essential for efficient oxygen delivery and carbon dioxide removal during respiration. The specific peptide sequence of interest, Band 3 Protein (824-829), is represented by the amino acid sequence YVKRVK .

Biological Activity

The biological activity of Band 3 protein is multifaceted, primarily revolving around its function in ion transport and its structural integrity within the erythrocyte membrane. Here are some key points regarding its biological activity:

  • Ion Exchange Mechanism : Band 3 mediates the exchange of bicarbonate (HCO3-) and chloride (Cl-) ions at a 1:1 ratio. This exchange is vital for maintaining acid-base balance in blood and facilitating gas exchange in tissues .
  • Structural Role : Band 3 constitutes approximately 25% of the red blood cell membrane surface and serves as a structural component that maintains cell integrity and flexibility. Its interactions with cytoskeletal proteins are critical for preserving erythrocyte shape and deformability .
  • Immunological Recognition : The peptide regions, particularly residues 824-829, have been implicated in the recognition of aged or damaged erythrocytes by autoantibodies. This recognition process is significant in conditions like autoimmune hemolytic anemia, where antibodies target altered band 3 proteins .

Research Findings

Numerous studies have explored the implications of Band 3 protein's structure and function:

  • Storage Effects : Research indicates that changes in band 3 structure occur during blood storage, affecting its functionality. Immunoblot analyses show that storage leads to increased susceptibility to proteolytic degradation and alterations in binding sites for autoantibodies .
  • Oligomerization : Spectroscopic studies have demonstrated that band 3 can form oligomers, which may influence its transport activity and interactions with other membrane proteins, such as glucose transporters .
  • Pathological Conditions : In diseases like thalassemia and sickle cell disease, oxidative stress can induce modifications in band 3, leading to increased autoantibody binding and hemolysis. This highlights the importance of band 3 as a target for therapeutic intervention in these conditions .

Case Studies

Several case studies have illustrated the clinical relevance of Band 3 protein:

  • Autoimmune Hemolytic Anemia : A study demonstrated that patients with autoimmune hemolytic anemia exhibited elevated levels of antibodies against band 3, particularly targeting the peptide regions associated with aging erythrocytes. This suggests that monitoring band 3 modifications could aid in diagnosing and managing this condition .
  • Transfusion Outcomes : Another investigation focused on the impact of storage duration on transfusion outcomes. It was found that alterations in band 3 during prolonged storage correlated with reduced red blood cell viability post-transfusion, emphasizing the need for optimal storage conditions to preserve band 3 integrity .

Data Table

Here is a summary table detailing the characteristics and functions of Band 3 Protein (824-829):

CharacteristicDetails
Name Band 3 Protein (824-829)
Sequence YVKRVK
Molecular Weight 791.99 Da
Function Chloride-bicarbonate exchange
Location Erythrocyte membrane
Role in Disease Target for autoantibodies in hemolytic anemia
Storage Conditions -20°C for lyophilized form

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for initial structural and functional characterization of Band 3 Protein (824-829) (human)?

Methodological Answer:

  • Primary Structure Verification : Use Edman degradation or tandem mass spectrometry (MS/MS) to confirm the amino acid sequence. For peptides, LC-MS with collision-induced dissociation (CID) is effective for fragmentation analysis .
  • Secondary Structure Analysis : Circular dichroism (CD) spectroscopy can identify α-helical or β-sheet motifs, which are critical for membrane protein folding. Compare results to known Band 3 structural domains (e.g., cytoplasmic vs. transmembrane regions) .
  • Functional Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with ligands like ankyrin-1 or hemoglobin, as Band 3 is involved in erythrocyte membrane stability and gas exchange .

Q. How can researchers ensure reproducibility in western blot analysis of Band 3 Protein (824-829) (human)?

Methodological Answer:

  • Balanced Experimental Design : Include technical replicates across multiple gels to control for gel-to-gel variability. Use a loading control (e.g., β-actin) and calculate target-to-control ratios for normalization .
  • Antibody Validation : Pre-screen commercial antibodies using knockout cell lines or competitive peptides (e.g., unlabeled Band 3 (824-829)) to confirm specificity. Cross-reference with structural databases like UniProt (ID P02730) .
  • Data Reporting : Follow guidelines such as the "blotRig" framework to document electrophoresis conditions, antibody dilutions, and quantification software parameters .

Advanced Research Questions

Q. How can structural homology modeling address gaps in experimental data for Band 3 Protein (824-829) (human)?

Methodological Answer:

  • Template Selection : Use SWISS-MODEL or Phyre2 to identify high-identity templates (e.g., PDB: 4YZ0 for human Band 3 transmembrane domain). Prioritize templates with resolved anion-binding sites .
  • Model Validation : Calculate root-mean-square deviation (RMSD) between modeled and experimental structures (if available). Use MolProbity to assess steric clashes and Ramachandran plot outliers .
  • Functional Predictions : Simulate anion transport using molecular dynamics (MD) software like GROMACS. Compare chloride ion trajectories to mutagenesis studies (e.g., Lys430Glu mutations disrupting transport) .

Q. What strategies resolve contradictions in reported binding affinities of Band 3 Protein (824-829) with hemoglobin?

Methodological Answer:

  • Contextual Variable Control : Standardize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological erythrocyte environments. Note that pH shifts alter Band 3’s conformation and binding capacity .
  • Orthogonal Assays : Compare ITC (thermodynamic) and SPR (kinetic) data to distinguish stoichiometry vs. on/off rates. For example, SPR may reveal rapid hemoglobin dissociation missed by equilibrium methods .
  • Meta-Analysis : Use tools like PRISMA to systematically review published KD values, stratifying by methodology. Address outliers through collaborative inter-laboratory validation .

Q. How can machine learning improve predictions of Band 3 Protein (824-829) interactions with small molecules?

Methodological Answer:

  • Feature Engineering : Integrate 3D structural data (e.g., AlphaFold2 predictions) with sequence-based embeddings (e.g., ProtBERT) to capture binding pocket dynamics .
  • Model Training : Use graph neural networks (GNNs) like FeatNN, which incorporates protein-ligand interaction graphs. Train on datasets like BindingDB, filtering for anion transporter targets .
  • Cross-Species Validation : Test models on homologs (e.g., murine Band 3) to assess generalizability. Address sequence divergence using attention mechanisms highlighting conserved residues .

Q. What ethical considerations apply to clinical studies involving Band 3 Protein (824-829) mutations?

Methodological Answer:

  • Participant Selection : Use inclusion criteria aligned with OMIM entries (e.g., SLC4A1-related disorders like hereditary spherocytosis). Document genetic screening protocols to avoid population bias .
  • Data Anonymization : Encrypt genomic data using GDPR-compliant tools (e.g., GA4GH standards). Exclude rare variants from public databases to prevent re-identification .
  • Ethics Review : Submit study designs to institutional review boards (IRBs) with expertise in hematological disorders. Pre-register trials on ClinicalTrials.gov to enhance transparency .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65N11O8/c1-21(2)29(47-31(50)25(40)20-23-13-15-24(49)16-14-23)34(53)45-26(10-5-7-17-38)32(51)44-27(12-9-19-43-37(41)42)33(52)48-30(22(3)4)35(54)46-28(36(55)56)11-6-8-18-39/h13-16,21-22,25-30,49H,5-12,17-20,38-40H2,1-4H3,(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,48,52)(H,55,56)(H4,41,42,43)/t25-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZHWEVWEDGAGN-WPMUBMLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.